Stereochemical Identity Verification: InChI Key and SMILES Differentiation Between (R)- and (S)-Enantiomers
The (R)-enantiomer (CAS 1073666-55-3) possesses the stereochemically defined InChI Key YUOMYYHJZHVWDF-PGMHMLKASA-N with the /m1./s1 stereochemical layer specifying the (R)-configuration, and the isomeric SMILES C[C@H](CC#N)N.Cl [1]. The (S)-enantiomer (CAS 1073666-54-2) has the distinct InChI Key YUOMYYHJZHVWDF-WCCKRBBISA-N with the /m0./s1 layer specifying the (S)-configuration, and the isomeric SMILES C[C@@H](CC#N)N.Cl . The racemic mixture (CAS 50840-31-8) bears the non-stereochemical InChI Key YUOMYYHJZHVWDF-UHFFFAOYSA-N and canonical SMILES CC(CC#N)N.Cl with undefined stereochemistry . These identifiers are embedded in vendor batch certificates and regulatory documentation, providing unambiguous, machine-readable differentiation at the point of procurement and analytical release.
| Evidence Dimension | Stereochemical identifier (InChI Key stereochemical layer) |
|---|---|
| Target Compound Data | YUOMYYHJZHVWDF-PGMHMLKASA-N (/m1./s1, R-configuration); SMILES: C[C@H](CC#N)N.Cl |
| Comparator Or Baseline | (S)-enantiomer: YUOMYYHJZHVWDF-WCCKRBBISA-N (/m0./s1, S-configuration), SMILES: C[C@@H](CC#N)N.Cl; Racemate: YUOMYYHJZHVWDF-UHFFFAOYSA-N (undefined stereochemistry), SMILES: CC(CC#N)N.Cl |
| Quantified Difference | Three distinct InChI Key stereochemical layers; procurement of the wrong stereoisomer would yield the opposite absolute configuration or a 1:1 enantiomeric mixture |
| Conditions | IUPAC InChI standard computational stereochemical assignment (PubChem 2021.05.07 release) |
Why This Matters
InChI Key differentiation is the primary procurement gate: ordering by CAS number alone without verifying the stereochemical identifier risks receiving the wrong enantiomer, which would invert or randomize the stereochemical outcome of any downstream asymmetric synthesis.
- [1] PubChem. (R)-3-Aminobutanenitrile hydrochloride, CID 55295367, InChI Key YUOMYYHJZHVWDF-PGMHMLKASA-N, SMILES C[C@H](CC#N)N.Cl. https://pubchem.ncbi.nlm.nih.gov/compound/1073666-55-3 View Source
